4-甲氧基-3-(N-(吡唑并[1,5-a]吡啶-5-基)磺酰基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methoxy-3-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate, also known as PMSB, is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry. PMSB is a sulfamoylbenzoate derivative that has shown promising results in various scientific research studies.
科学研究应用
合成和支架利用
复杂化学结构的合成通常涉及创建作为进一步化学修饰基础的支架。例如,烷基 4-(二乙氧甲基)-3-吡啶-3-基异恶唑-5-羧酸酯的合成为生成高度官能化的衍生物提供了一个有用的支架,这与创建用于药物发现的不同化学库有关 (Ruano、Fajardo 和 Martín,2005)。
电化学性质
探索化合物的电化学性质可以揭示它们在各种应用中的潜力,例如材料科学或传感器开发。相关化合物的极谱研究有助于了解“4-甲氧基-3-(N-(吡唑并[1,5-a]吡啶-5-基)磺酰基)苯甲酸甲酯”在不同环境中的电化学行为 (Seth、Bannerjee 和 Sharma,1981)。
量子研究和 NLO 特性
量子研究和非线性光学 (NLO) 特性的评估对于用于光子和电子应用的化合物至关重要。此类研究提供了对光学器件中电子结构和潜在效用的见解 (Halim 和 Ibrahim,2022)。
杂环合成
杂环化合物的合成是药物化学的一个基本方面,为药物开发提供了潜力。源自相关研究的技术和方法可用于合成和探索“4-甲氧基-3-(N-(吡唑并[1,5-a]吡啶-5-基)磺酰基)苯甲酸甲酯”及其衍生物的生物活性 (Selič、Grdadolnik 和 Stanovnik,1997)。
生物转化和代谢研究
了解化学化合物的生物转化可以为药物开发提供有价值的信息,包括对代谢、毒性和潜在药物相互作用的见解。相关化合物微生物代谢的研究可以指导对“4-甲氧基-3-(N-(吡唑并[1,5-a]吡啶-5-基)磺酰基)苯甲酸甲酯”的研究 (Hsu 等人,2007)。
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often a target for cancer treatment due to its role in controlling cell division .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to a halt in the cell cycle, preventing the division and proliferation of cells . This makes it particularly effective against rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to a halt in cell division .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth, particularly in cancer cells . The compound has shown superior cytotoxic activities against certain cell lines, indicating its potential as a therapeutic agent .
属性
IUPAC Name |
methyl 4-methoxy-3-(pyrazolo[1,5-a]pyridin-5-ylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-23-14-4-3-11(16(20)24-2)9-15(14)25(21,22)18-12-6-8-19-13(10-12)5-7-17-19/h3-10,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBGYIDBWIPRPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。